3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime
Description
The compound 3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime is a nitroaromatic oxime derivative characterized by a trifluoromethylbenzylsulfanyl substituent and a 3,4-dichlorobenzyl oxime moiety. This analysis focuses on its comparison with structurally similar derivatives to elucidate structure-activity relationships (SARs) and physicochemical properties.
Properties
IUPAC Name |
(E)-N-[(3,4-dichlorophenyl)methoxy]-1-[3-nitro-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]phenyl]methanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2F3N2O3S/c23-18-6-4-15(9-19(18)24)12-32-28-11-14-5-7-21(20(10-14)29(30)31)33-13-16-2-1-3-17(8-16)22(25,26)27/h1-11H,12-13H2/b28-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLYCVMQVHUBHO-IPBVOBEMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(C=C(C=C2)C=NOCC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(C=C(C=C2)/C=N/OCC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime is a complex organic compound notable for its diverse functional groups, including nitro, trifluoromethyl, and sulfanyl moieties. This unique combination suggests potential biological activities, particularly in antimicrobial and anticancer domains.
- Molecular Formula : C15H10F3N2O3S
- Molecular Weight : 341.31 g/mol
- CAS Number : 885950-56-1
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets within biological systems. The presence of the nitro group can enhance electron-withdrawing properties, potentially increasing the compound's reactivity towards nucleophiles. Additionally, the trifluoromethyl group may contribute to increased lipophilicity, facilitating membrane permeability and enhancing bioavailability.
Antimicrobial Properties
Research indicates that compounds with nitro and trifluoromethyl groups exhibit significant antimicrobial activity. For instance, similar compounds have been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae . The specific activity of 3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde has not been extensively documented; however, its structural analogs suggest a promising profile.
Anticancer Activity
Studies on related compounds have demonstrated potential anticancer effects, primarily through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines . The unique structural features of this compound may enhance its efficacy in targeting cancer cells.
Study on Structural Analogues
A study focused on nitro-substituted thiosemicarbazone complexes revealed that the position of the nitro group significantly influenced antimicrobial activity. The findings indicated that compounds with a para-nitro substitution exhibited superior activity compared to their ortho counterparts against various pathogens . This suggests that positional isomerism in nitro-containing compounds can critically affect biological outcomes.
Synthesis and Biological Evaluation
The synthesis of 3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde typically involves radical trifluoromethylation followed by nucleophilic substitution reactions . Following synthesis, biological evaluations are essential to determine the compound's efficacy against specific microbial strains and cancer cell lines.
Comparative Analysis
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 3-Nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde | Structure | Potential (analogous studies suggest effectiveness) | Potential (based on structural analogs) |
| 4-Fluoro-3-nitrobenzotrifluoride | Structure | Moderate (documented effectiveness) | Limited (few studies available) |
| 2-Nitro-4-(trifluoromethyl)phenol | Structure | High (documented effectiveness against MRSA) | Moderate (some anticancer properties noted) |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural variations among analogues include:
- Oxime substituents : The presence of 3,4-dichlorobenzyl, methyl, or alternative benzyl groups.
- Sulfanyl linkage : Variations in the benzyl group attached to the sulfanyl moiety (e.g., trifluoromethyl, chlorobenzyl).
Physicochemical Properties
- The O-(3,4-dichlorobenzyl)oxime derivative likely exhibits higher logP than its O-methyl counterpart .
- Stability : Dichlorobenzyl oxime derivatives may demonstrate greater metabolic stability compared to methyl or unsubstituted oximes due to steric hindrance .
Research Findings
Notes
Safety : Chlorinated and nitro groups warrant strict handling protocols (e.g., PPE, fume hoods) to mitigate toxicity risks .
Research Gaps: Limited in vivo data exist for dichlorobenzyl oximes, highlighting opportunities for pharmacokinetic studies.
Q & A
Q. What synthetic strategies are effective for constructing the benzenecarbaldehyde oxime moiety in this compound?
The oxime group is typically introduced via condensation of the aldehyde with hydroxylamine derivatives. For example, O-benzyl hydroxylamine hydrochloride (≥97%) reacts with aldehydes under mild acidic conditions . Optimization involves refluxing in ethanol with catalytic HCl (e.g., 6 N HCl in ethanol for 3 hours, yielding 63% after recrystallization ). Steric hindrance may necessitate microwave-assisted synthesis to improve efficiency.
Q. How can researchers confirm the regioselectivity of the sulfanyl linkage during synthesis?
Use -NMR and HSQC to track fluorine environments and verify spatial arrangements. NOE experiments assess proximity between the trifluoromethylbenzyl and nitro groups. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if feasible) provide definitive structural validation, as demonstrated in sulfonamide analogs .
Q. What purification methods are recommended for isolating this compound?
Recrystallization from ethanol or methanol is effective for removing polar impurities, as shown in oxime derivatives (e.g., 63% yield after recrystallization ). For non-polar byproducts, column chromatography with silica gel (hexane/ethyl acetate gradients) is advised.
Advanced Research Questions
Q. How should researchers address discrepancies in biological activity data across assays?
Cross-validate using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Variability may stem from differences in microbial strains, solubility (use DMSO with ≤1% v/v), or assay duration. Dose-response curves and time-kill assays clarify potency, as applied to oxadiazol derivatives . Synergy studies with antibiotics can resolve contradictions.
Q. What computational tools predict the compound’s interaction with enzymatic targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding modes, focusing on the oxime’s hydrogen-bonding capacity and the trifluoromethyl group’s hydrophobicity. Pharmacophore mapping (e.g., PHASE) aligns with strategies for sulfonamide analogs . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Q. How can reaction yields be improved during the coupling of the 3-(trifluoromethyl)benzyl sulfanyl group?
Optimize nucleophilic aromatic substitution with polar aprotic solvents (DMF, DMSO) and bases (CsCO or KCO). Catalytic Pd(0) complexes (e.g., Pd(PPh) ) enhance efficiency in analogous reactions. Monitor progress via TLC with UV visualization and maintain temperatures at 60–80°C to prevent decomposition.
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s stability in physiological buffers?
Conduct accelerated stability studies (pH 1–7.4, 37°C) with HPLC-MS monitoring over 72 hours. Compare degradation profiles with structurally related oximes (e.g., 3-fluoro-4-hydroxybenzaldehyde oxime derivatives ). The oxime’s hydrolysis susceptibility may require formulation with stabilizers (e.g., cyclodextrins).
Q. Why do computational predictions of solubility conflict with experimental results?
Solubility models (e.g., COSMO-RS) may overlook crystal packing effects or polymorphic forms. Experimentally validate via shake-flask method in PBS (pH 7.4) and compare with analogs like 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide, which showed improved solubility via alkyl chain modification .
Methodological Tables
Table 1: Key Reaction Conditions for Oxime Formation
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Aldehyde condensation | O-Benzyl hydroxylamine HCl, EtOH, reflux | 63% | |
| Purification | Recrystallization (ethanol) | 63% |
Table 2: Stability Assessment in Simulated Physiological Conditions
| Buffer (pH) | Temperature | Half-Life (h) | Degradation Products |
|---|---|---|---|
| 1.2 (gastric) | 37°C | 2.5 | Aldehyde, hydroxylamine |
| 7.4 (PBS) | 37°C | 12.3 | Minor hydrolysis byproducts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
